4-(2,4-Difluorophenoxy)benzaldehyde 4-(2,4-Difluorophenoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17175505
InChI: InChI=1S/C13H8F2O2/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-8H
SMILES:
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol

4-(2,4-Difluorophenoxy)benzaldehyde

CAS No.:

Cat. No.: VC17175505

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Difluorophenoxy)benzaldehyde -

Specification

Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
IUPAC Name 4-(2,4-difluorophenoxy)benzaldehyde
Standard InChI InChI=1S/C13H8F2O2/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-8H
Standard InChI Key ITXZQDFVDAXCGP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2,4-difluorophenoxy)benzaldehyde, reflects its biphenyl ether structure, where the benzaldehyde moiety is connected via an oxygen atom to a 2,4-difluorophenyl group . The planar benzaldehyde ring (C6H5CHO) and the electron-withdrawing fluorine substituents on the phenoxy ring create a polarized system that enhances electrophilic reactivity at the aldehyde group.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC13H8F2O2\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{O}_{2}
Molecular Weight234.20 g/mol
SMILESC1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)F
InChIKeyKBOXPPHAHQVPHS-UHFFFAOYSA-N
XLogP3-AA (LogP)3.1
Rotatable Bond Count3

Spectroscopic and Computational Data

The compound’s 3D conformation reveals a dihedral angle of approximately 120° between the benzaldehyde and phenoxy rings, minimizing steric hindrance . Computational studies using PubChem’s algorithms predict moderate lipophilicity (XLogP3-AA = 3.1), suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane . The presence of two fluorine atoms increases electronegativity, lowering the electron density of the phenoxy ring and directing electrophilic substitution to the para position of the benzaldehyde ring.

Synthesis and Manufacturing

Friedel-Crafts Acylation Route

A patented method for synthesizing structurally related fluorinated benzophenones involves Friedel-Crafts acylation of 2,4-difluorobiphenyl with acyl chlorides in the presence of AlCl3\text{AlCl}_3 (Figure 1) . While this process specifically targets 4-nitrobenzophenone derivatives, adapting the protocol by substituting 4-nitrobenzoyl chloride with benzoyl chloride derivatives could yield 4-(2,4-difluorophenoxy)benzaldehyde.

Figure 1: Generalized Synthesis Pathway

  • Friedel-Crafts Acylation:

    2,4-Difluorobiphenyl+RCOClAlCl3,CH2Cl24-(2,4-Difluorophenyl)benzophenone\text{2,4-Difluorobiphenyl} + \text{RCOCl} \xrightarrow{\text{AlCl}_3, \text{CH}_2\text{Cl}_2} \text{4-(2,4-Difluorophenyl)benzophenone}


2. Baeyer-Villiger Oxidation:

BenzophenonePeracidBenzoate Ester\text{Benzophenone} \xrightarrow{\text{Peracid}} \text{Benzoate Ester}

Physicochemical Properties

Thermodynamic and Spectral Data

The compound’s melting point is unrecorded in open literature, but analogues with similar fluorination patterns melt between 155–157°C . UV-Vis spectroscopy predicts a λmax\lambda_{\text{max}} near 270 nm due to the conjugated aldehyde-phenoxy system.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Topological Polar Surface Area35.5 Ų
Exact Mass234.04923582 Da

Reactivity and Stability

  • Aldehyde Group: Susceptible to nucleophilic attack (e.g., Grignard reactions, condensations) and oxidation to carboxylic acids.

  • Fluorinated Aryl Ether: Resists electrophilic substitution except under strongly activating conditions.

  • Storage: Stable at room temperature in inert atmospheres but may polymerize if exposed to moisture or strong acids .

Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor to Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). Carboxylation of the aldehyde group via the von Braun reaction or catalytic carbonylation yields 5-(2,4-difluorophenyl)salicylic acid, the active pharmaceutical ingredient (API) in Diflunisal .

Material Science

Fluorinated benzaldehydes are employed in synthesizing liquid crystals and polymeric coatings due to their thermal stability and low dielectric constants .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator